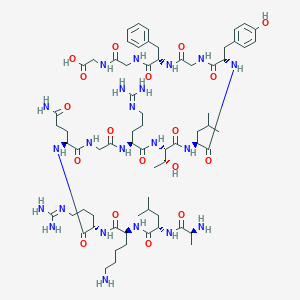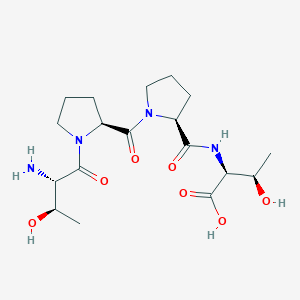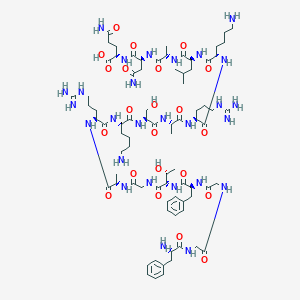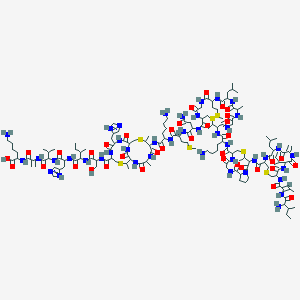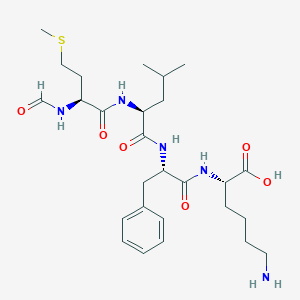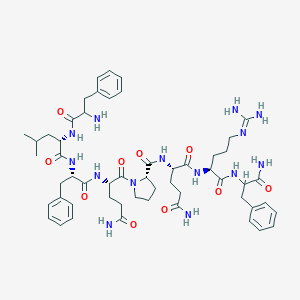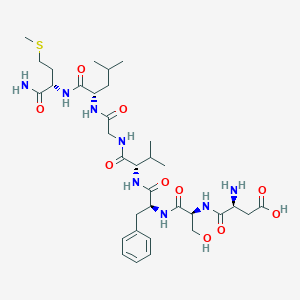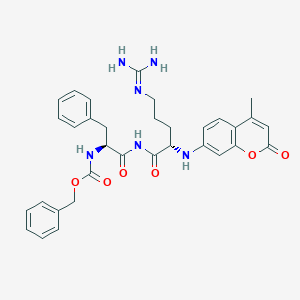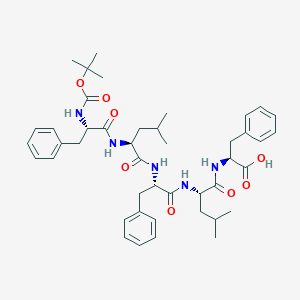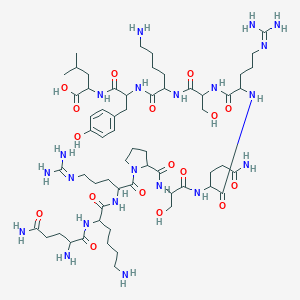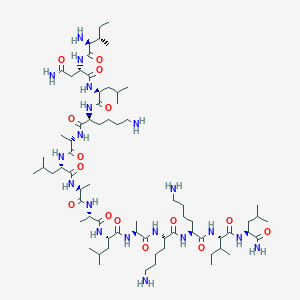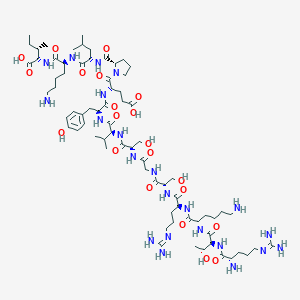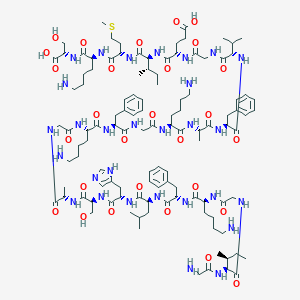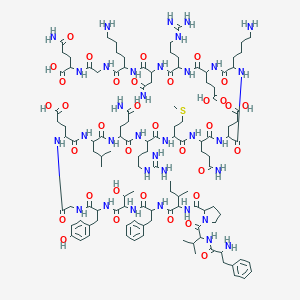
胃动素
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Motilin (26-47), human, porcine is a peptide hormone that plays a crucial role in gastrointestinal motility. It is a fragment of the motilin peptide, which is produced in the small intestine. This compound is known for its ability to stimulate gastric contractions and signal hunger during the fasting state .
科学研究应用
Motilin (26-47), human, porcine has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in gastrointestinal motility and hunger signaling.
Medicine: Explored as a potential therapeutic agent for treating gastrointestinal hypomotility disorders.
Industry: Utilized in the development of motilin receptor agonists for pharmaceutical applications
作用机制
- Motilin is a 22-amino acid polypeptide hormone encoded by the MLN gene in humans . It is secreted by endocrine Mo cells (also known as M cells) in the crypts of the small intestine, particularly in the duodenum and jejunum.
- Role: Motilin plays a crucial role in controlling the inter-digestive migrating contractions of the gastrointestinal tract and stimulates endogenous release of the pancreas .
- These neurotransmitters contribute to gastrointestinal motility and coordination of muscle contractions .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
生化分析
Biochemical Properties
Motilin interacts with various enzymes, proteins, and other biomolecules. This binding triggers a series of biochemical reactions that regulate the migrating motor complex (MMC) in the stomach of humans, dogs, and house musk shrews . Motilin-induced MMC contributes to the maintenance of normal GI functions and transmits a hunger signal from the stomach to the brain .
Cellular Effects
Motilin has significant effects on various types of cells and cellular processes. It influences cell function by regulating GI motility . When motilin binds to motilin receptors on cells, the muscles in the small intestine contract . This process helps move food through the gastrointestinal tract . Motilin also helps produce a stomach enzyme called pepsin, which aids in protein digestion .
Molecular Mechanism
Motilin exerts its effects at the molecular level through several mechanisms. It binds to the motilin receptor, a specific G protein-coupled receptor, triggering a cascade of intracellular events . This binding interaction leads to the activation or inhibition of various enzymes, resulting in changes in gene expression
Metabolic Pathways
Motilin is involved in several metabolic pathways. It stimulates the secretion of gastric and pancreatic enzymes and induces gallbladder, sphincter of Oddi, and lower esophageal sphincter contraction
准备方法
Synthetic Routes and Reaction Conditions
Motilin (26-47), human, porcine can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups during the synthesis .
Industrial Production Methods
Industrial production of motilin (26-47), human, porcine follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
化学反应分析
Types of Reactions
Motilin (26-47), human, porcine primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its methionine and cysteine residues .
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are commonly used.
Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used for reducing disulfide bonds.
Major Products Formed
The major products formed from these reactions include the desired peptide sequence, truncated peptides, and oxidized or reduced forms of the peptide .
相似化合物的比较
Motilin (26-47), human, porcine is unique due to its specific sequence and high affinity for the motilin receptor. Similar compounds include:
Erythromycin A: A macrolide antibiotic that acts as a motilin receptor agonist.
[Bpa1,Ile13]motilin: A synthetic analog of motilin with modifications to enhance receptor binding and activity
Motilin (26-47), human, porcine stands out for its endogenous origin and specific physiological role in gastrointestinal motility and hunger signaling.
属性
CAS 编号 |
52906-92-0 |
|---|---|
分子式 |
C120H188N34O35S |
分子量 |
2699.1 g/mol |
IUPAC 名称 |
(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C120H188N34O35S/c1-9-64(6)97(152-114(184)86-31-22-53-154(86)117(187)96(63(4)5)151-99(169)70(123)56-66-23-12-10-13-24-66)115(185)150-84(57-67-25-14-11-15-26-67)113(183)153-98(65(7)155)116(186)149-83(58-68-32-34-69(156)35-33-68)101(171)135-60-91(161)136-75(39-45-93(163)164)105(175)147-82(55-62(2)3)111(181)145-77(37-43-88(125)158)106(176)140-73(29-20-51-132-119(128)129)103(173)146-80(48-54-190-8)110(180)142-76(36-42-87(124)157)107(177)144-79(41-47-95(167)168)108(178)139-72(28-17-19-50-122)102(172)143-78(40-46-94(165)166)109(179)141-74(30-21-52-133-120(130)131)104(174)148-85(59-90(127)160)112(182)138-71(27-16-18-49-121)100(170)134-61-92(162)137-81(118(188)189)38-44-89(126)159/h10-15,23-26,32-35,62-65,70-86,96-98,155-156H,9,16-22,27-31,36-61,121-123H2,1-8H3,(H2,124,157)(H2,125,158)(H2,126,159)(H2,127,160)(H,134,170)(H,135,171)(H,136,161)(H,137,162)(H,138,182)(H,139,178)(H,140,176)(H,141,179)(H,142,180)(H,143,172)(H,144,177)(H,145,181)(H,146,173)(H,147,175)(H,148,174)(H,149,186)(H,150,185)(H,151,169)(H,152,184)(H,153,183)(H,163,164)(H,165,166)(H,167,168)(H,188,189)(H4,128,129,132)(H4,130,131,133)/t64?,65?,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,96-,97-,98-/m0/s1 |
InChI 键 |
LVRVABPNVHYXRT-RIZHNFSKSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N |
手性 SMILES |
CCC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N |
序列 |
One Letter Code: FVPIFTYGELQRMQEKERNKGQ |
产品来源 |
United States |
Q1: How does motilin exert its effects on gastrointestinal motility?
A1: Motilin acts by binding to the motilin receptor (MLNR), a G protein-coupled receptor primarily located on smooth muscle cells and enteric neurons within the gastrointestinal tract [, , , ]. This binding triggers a cascade of intracellular signaling events leading to smooth muscle contraction and ultimately, the initiation of the migrating motor complex (MMC). [, ]
Q2: What is the role of the migrating motor complex (MMC), and how is motilin involved?
A2: The MMC is a cyclical pattern of gastrointestinal motility that occurs during fasting and plays a crucial role in clearing the stomach and small intestine of undigested food residues and secretions []. Motilin is considered a key regulator of the MMC, particularly in humans and dogs, as its plasma levels fluctuate in synchrony with MMC phases [, ]. []
Q3: Are there any other physiological effects of motilin besides its role in gastrointestinal motility?
A5: While motilin is primarily known for regulating gastrointestinal motility, research suggests potential roles in other physiological processes. For instance, studies have shown that motilin can induce gallbladder emptying in humans []. Additionally, motilin receptors have been found in other tissues, such as the brain, suggesting additional, yet to be fully elucidated functions [, ].
Q4: What is the molecular formula, weight, and amino acid sequence of motilin?
A4: Motilin is a 22-amino acid peptide. While the exact molecular formula and weight can vary slightly between species due to minor variations in amino acid sequence, porcine motilin, the first to be isolated and sequenced, has the following:
Q5: Which structural features of the motilin molecule are essential for its biological activity?
A8: The N-terminal region of motilin plays a crucial role in its biological activity []. Specifically, the aromatic rings of phenylalanine at position 1 (Phe1) and tyrosine at position 7 (Tyr7), along with the aliphatic side chains of valine at position 2 (Val2) and isoleucine at position 4 (Ile4), constitute the pharmacophore of motilin []. Modifications in these key residues can significantly impact motilin's binding affinity and potency.
Q6: How do structural modifications affect the ability of erythromycin and its derivatives to act as motilin receptor agonists?
A10: Erythromycin and its derivatives exert prokinetic effects by binding to the motilin receptor []. Structure-activity relationship studies have shown that specific modifications to the erythromycin molecule can influence its binding affinity and potency as a motilin receptor agonist []. These findings have been instrumental in developing more potent erythromycin derivatives lacking antibiotic properties for potential use in treating gastrointestinal motility disorders [].
Q7: What is known about the stability of motilin under various conditions?
A7: While the provided research doesn't explicitly detail the stability of motilin under various conditions, as a peptide hormone, it's generally susceptible to degradation by enzymes present in biological fluids. This susceptibility can impact its half-life and bioavailability.
Q8: Have any formulation strategies been explored to improve motilin stability or bioavailability?
A8: Although not explicitly mentioned in the provided research, various formulation strategies are commonly employed for peptide drugs like motilin to enhance their stability and bioavailability. These strategies can include:
Q9: What is the typical pharmacokinetic profile of motilin?
A13: While the provided research doesn't offer a comprehensive pharmacokinetic profile of motilin, studies indicate that it is rapidly cleared from circulation [].
Q10: How does the route of administration affect motilin's effects?
A14: The route of administration can significantly influence the pharmacokinetics and pharmacodynamics of motilin. Intravenous administration typically results in rapid onset of action but requires careful dosage considerations due to its potential for rapid degradation [].
Q11: What in vivo models are commonly used to study motilin's effects on gastrointestinal motility?
A15: Animal models, particularly dogs, have been extensively used in motilin research due to similarities in their MMC patterns with humans. Studies using dogs have helped elucidate the relationship between motilin and MMC, as well as the effects of motilin agonists and antagonists on gastrointestinal motility [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


